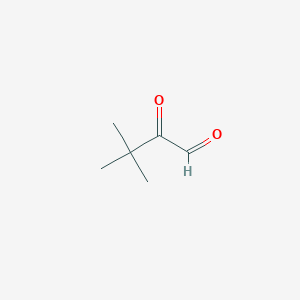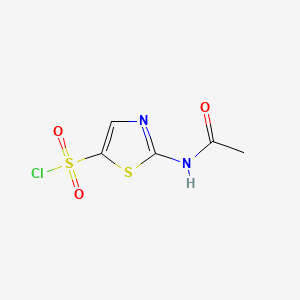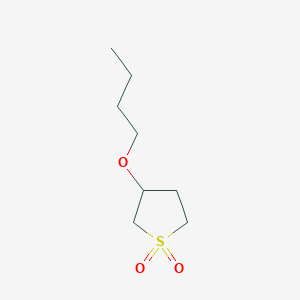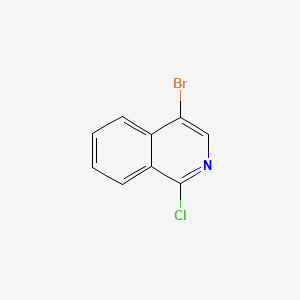
4-溴-1-氯异喹啉
描述
4-Bromo-1-chloroisoquinoline, also known as BClIq, is an organic compound belonging to the isoquinolyl family of compounds. It is a colorless, water-soluble solid with a molecular weight of 225.62 g/mol. BClIq is a versatile compound with a range of applications in both synthetic and medicinal chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals and other organic molecules. In addition, BClIq has been studied for its potential use in the treatment of certain diseases, such as cancer.
科学研究应用
药物合成
“4-溴-1-氯异喹啉”在制药行业中用于合成生物活性化合物 . 这些化合物具有学术和工业意义。 这些化合物的设计和开发通常涉及交叉偶联反应作为关键步骤 .
交叉偶联反应
交叉偶联反应是药物合成的基石 . 它们为合成不断增长的复杂药物成分提供了新的途径。 “4-溴-1-氯异喹啉”由于其多功能性、有效性、官能团耐受性和温和的反应条件而在这些反应中得到应用 .
Negishi偶联
某些药物合成中的关键步骤是“4-溴-1-氯异喹啉”与三氟甲磺酸异喹啉-7-酯的Pd催化Negishi偶联反应 . 该交叉偶联中间体随后通过胺化反应转化为所需的药物 .
有机化学合成中间体
安全和危害
4-Bromo-1-chloroisoquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
It’s known that isoquinoline derivatives have been studied for their potential biological activities, including their interactions with various enzymes and receptors .
Mode of Action
It’s known that isoquinoline derivatives can interact with their targets in various ways, such as inhibiting or activating enzymes, or binding to receptors to modulate their activity .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
It’s known that isoquinoline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-chloroisoquinoline. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Additionally, it’s known that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
4-Bromo-1-chloroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Bromo-1-chloroisoquinoline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a critical role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloroisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing their normal function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloroisoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1-chloroisoquinoline is relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloroisoquinoline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Bromo-1-chloroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic agents .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloroisoquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloroisoquinoline affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
属性
IUPAC Name |
4-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWILRGBDZGABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332695 | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66728-98-1 | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66728-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66728-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-1-chloroisoquinoline in the synthesis of the B-Raf kinase inhibitor?
A1: 4-Bromo-1-chloroisoquinoline is a crucial intermediate in the synthesis of [4,7’]bis-isoquinolinyl-1-yl-(2-tert-butyl-pyrimidine-5-yl)amine, a B-Raf kinase inhibitor []. It serves as the electrophilic coupling partner in a palladium-catalyzed Negishi coupling reaction with trifluoromethanesulfonic acid isoquinoline-7-yl ester. This reaction forms the core [4,7’]bis-isoquinolinyl structure of the final inhibitor molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


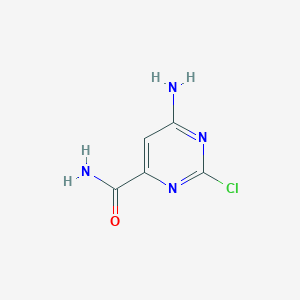


![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
